[(2S,4aS,6S,7aS)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-phenyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-2-yl]phosphonic acid
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Overview
Description
Dpb-T is a small molecule compound with the chemical formula C₁₇H₁₉N₂O₈P Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dpb-T typically involves the formation of the pyrimidone ring structure through a series of condensation and cyclization reactions. The specific synthetic routes and reaction conditions can vary, but generally include the following steps:
Condensation Reaction: The initial step involves the condensation of appropriate starting materials to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrimidone ring structure.
Functionalization: Additional functional groups are introduced to the pyrimidone ring to obtain the final Dpb-T compound.
Industrial Production Methods
Industrial production of Dpb-T may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Starting Materials: High-purity starting materials are chosen to minimize impurities in the final product.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dpb-T undergoes various chemical reactions, including:
Oxidation: Dpb-T can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert Dpb-T to its reduced forms.
Substitution: Dpb-T can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dpb-T may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Dpb-T has a wide range of scientific research applications, including:
Chemistry: Dpb-T is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Dpb-T is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Dpb-T is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Dpb-T involves its interaction with specific molecular targets and pathways. Dpb-T is known to target mitochondrial 5’ (3’)-deoxyribonucleotidase, which plays a role in nucleotide metabolism . By inhibiting this enzyme, Dpb-T can affect cellular processes such as DNA synthesis and repair.
Comparison with Similar Compounds
Dpb-T can be compared with other pyrimidone derivatives and compounds with similar structures. Some similar compounds include:
1,4-bis(pyridin-3-ylmethoxy)benzene: This compound shares structural similarities with Dpb-T and is used in coordination chemistry.
3-(pyrid-2-yl)-5-(1H-1,2,4-triazol-3-yl)-1,2,4-triazolyl: Another compound with a similar pyrimidone ring structure.
Dpb-T is unique due to its specific functional groups and the ability to target mitochondrial enzymes, which distinguishes it from other pyrimidone derivatives.
Properties
Molecular Formula |
C17H19N2O8P |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
[(2S,4aS,6S,7aS)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-phenyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-2-yl]phosphonic acid |
InChI |
InChI=1S/C17H19N2O8P/c1-10-8-19(16(21)18-15(10)20)14-7-12-13(26-14)9-25-17(27-12,28(22,23)24)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3,(H,18,20,21)(H2,22,23,24)/t12-,13-,14-,17-/m0/s1 |
InChI Key |
WTZFKHNHHRPQOU-WSMBLCCSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]3[C@@H](O2)CO[C@](O3)(C4=CC=CC=C4)P(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)COC(O3)(C4=CC=CC=C4)P(=O)(O)O |
Origin of Product |
United States |
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